molecular formula C9H12FN5O2 B13213286 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B13213286
M. Wt: 241.22 g/mol
InChI Key: GDNAEQVUIYQRMA-UHFFFAOYSA-N
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Description

2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by its unique substituents: a tert-butoxy group at position 5, a fluoro group at position 6, and an amino group at position 2. Triazolopyrimidinones are heterocyclic compounds widely explored in medicinal chemistry due to their structural versatility and biological activity, including antiviral, antitumor, and anti-inflammatory properties .

The amino group at position 2 facilitates hydrogen bonding interactions with biological targets, as demonstrated in SARS-CoV-2 main protease (Mpro) inhibition studies .

Properties

Molecular Formula

C9H12FN5O2

Molecular Weight

241.22 g/mol

IUPAC Name

2-amino-6-fluoro-5-[(2-methylpropan-2-yl)oxy]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C9H12FN5O2/c1-9(2,3)17-5-4(10)6(16)15-8(12-5)13-7(11)14-15/h1-3H3,(H3,11,12,13,14)

InChI Key

GDNAEQVUIYQRMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C(=O)N2C(=N1)N=C(N2)N)F

Origin of Product

United States

Preparation Methods

Synthesis of the Triazolopyrimidine Core

The initial step involves synthesizing the heterocyclic core, typically through cyclocondensation reactions:

  • Starting materials: 3-amino-1,2,4-triazole derivatives and substituted β-keto esters or aldehydes.
  • Reaction conditions: Reactions are performed under reflux in polar solvents such as ethanol or acetic acid, often with acid catalysis (e.g., phosphoric acid or p-toluenesulfonic acid).

Example:

3-Amino-1,2,4-triazole reacts with ethyl acetoacetate in acetic acid under reflux to form a 7-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine intermediate. Subsequent oxidation yields the aromatic [1,2,4]triazolopyrimidine] .

Chlorination and Functionalization at the 7-Position

The heterocyclic intermediate undergoes chlorination at the 7-position using phosphorus oxychloride or phosphorus pentachloride:

  • Reagents: POCl₃ or PCl₅.
  • Conditions: Reactions are typically performed at elevated temperatures (around 80–120°C) to afford 7-chloro derivatives.

This chlorinated intermediate serves as a versatile scaffold for subsequent nucleophilic substitution.

Introduction of the Tert-Butoxy Group at the 5-Position

The tert-butoxy group is introduced via nucleophilic substitution:

  • Reagents: tert-Butanol derivatives or tert-butyl halides in the presence of base (e.g., potassium tert-butoxide).
  • Method: The 5-position, activated by the electron-deficient heterocycle, is selectively alkylated under controlled conditions to introduce the tert-butoxy substituent.

Fluorination at the 6-Position

Fluorination is achieved through electrophilic or nucleophilic fluorinating agents:

  • Reagents: Selectfluor, diethylaminosulfur trifluoride (DAST), or similar electrophilic fluorinating agents.
  • Conditions: Reactions are performed at low temperatures (0–25°C) to ensure regioselectivity and prevent over-fluorination.

Alternatively, fluorine can be introduced via nucleophilic substitution if a suitable leaving group exists at the 6-position.

Final Amino Group Installation at the 2-Position

The amino group is incorporated through nucleophilic substitution or amination:

  • Reagents: Ammonia or amine derivatives under reflux conditions.
  • Method: The 2-position, often bearing a leaving group such as chloride, is displaced by ammonia or primary amines to form the amino functionality.

Representative Reaction Scheme

Step Reaction Reagents / Conditions Yield Reference
1 Cyclocondensation to form heterocycle 3-amino-1,2,4-triazole + β-keto ester Reflux in acetic acid 80–90% ,
2 Chlorination at 7-position POCl₃, 100°C 70–85%
3 Alkylation at 5-position tert-Butanol + base 65–80%
4 Fluorination at 6-position Selectfluor, 0°C 60–75%
5 Amination at 2-position NH₃ or amines, reflux 70–85%

Specific Optimizations and Variations

Notable Research and Patent Contributions

  • Patent WO2009047514A1 describes the synthesis of relatedtriazolopyrimidine derivatives with modifications at various positions, emphasizing chlorination and nucleophilic substitution techniques.
  • Research articles highlight the importance of optimized cyclocondensation and halogenation protocols, with yields often exceeding 80% when employing microwave irradiation and ionic liquid catalysts.
  • Medicinal chemistry studies demonstrate that the synthetic routes are adaptable for introducing various substituents, including tert-butoxy and fluorine groups, to modulate biological activity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect . The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in drug discovery and development.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Antiviral Activity: The target compound shows superior binding affinity to SARS-CoV-2 Mpro compared to analogs like S1-TP and 7-chloro-5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidine, likely due to the synergistic effects of the amino and tert-butoxy groups .
  • Electrochemical Behavior: S1-TP and its analogs (S2-TP, S3-TP) exhibit varied redox potentials due to substituent-driven electronic modulation, which may influence their pharmacokinetic profiles .
  • Anti-Inflammatory Activity: Nitro-substituted derivatives (e.g., 2-furyl-6-nitro analog) demonstrate potent anti-inflammatory effects, but their therapeutic window is narrower compared to amino-substituted compounds due to higher reactivity .

Biological Activity

The compound 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a derivative of the triazolopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanism of action, and case studies demonstrating its therapeutic applications.

Chemical Structure

The chemical structure of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be represented as follows:

C9H11FN4O(CAS No 2059965 85 2)\text{C}_9\text{H}_{11}\text{F}\text{N}_4\text{O}\quad (\text{CAS No 2059965 85 2})

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : The initial step involves the cyclization of appropriate precursors to form the triazole moiety.
  • Introduction of Functional Groups : Subsequent reactions introduce the tert-butoxy and amino groups at specific positions on the triazole ring.
  • Fluorination : The introduction of fluorine at the 6-position enhances the compound's biological activity.

The biological activity of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has shown inhibitory effects on certain enzymes involved in nucleotide metabolism.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerInhibits proliferation in breast cancer cells
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 2-Amino-5-(tert-butoxy)-6-fluoro-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli and S. aureus.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through activation of caspase pathways.

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